molecular formula C20H30N4O3S B2871581 N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1376392-61-8

N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2871581
CAS No.: 1376392-61-8
M. Wt: 406.55
InChI Key: KTECDAHROPXOPL-UHFFFAOYSA-N
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Description

N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a tert-butyl group at position 5 and a 1,1-dioxothiolan-3-yl moiety at position 2. The piperidine-4-carboxamide group at position 3 is further modified with a propargyl (prop-2-ynyl) substituent.

Properties

IUPAC Name

N-[5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c1-5-9-23-10-6-15(7-11-23)19(25)21-18-13-17(20(2,3)4)22-24(18)16-8-12-28(26,27)14-16/h1,13,15-16H,6-12,14H2,2-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTECDAHROPXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCN(CC2)CC#C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and dioxothiolane groups. The final steps involve the formation of the piperidine ring and the attachment of the prop-2-ynyl group. Common reagents used in these reactions include tert-butyl bromide, thiolane-1,1-dioxide, and propargyl bromide, under conditions such as reflux and catalytic amounts of base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolane moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolane moiety can yield sulfone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various industrial uses.

Mechanism of Action

The mechanism of action of N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dioxothiolane moiety may also play a role in the compound’s biological activity by interacting with thiol groups in proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Hypotheses (Based on Structural Analogues)

While direct data for the target compound are absent, inferences can be drawn from structurally related molecules:

Feature Target Compound Evidence Compound Common Analogues (e.g., Pyrazole-based kinase inhibitors)
Core Structure Pyrazole Thiazole Pyrazole (e.g., Celecoxib)
Key Substituents Tert-butyl, dioxothiolan, propargyl-piperidine Biphenyl, cyclopropane, benzo[d][1,3]dioxole Sulfonamide, trifluoromethyl
Predicted Solubility Moderate (tert-butyl increases hydrophobicity; dioxothiolan adds polarity) Low (biphenyl and cyclopropane enhance lipophilicity) Variable (depends on substituents)
Metabolic Stability High (dioxothiolan resists oxidation; tert-butyl blocks CYP450) Moderate (cyclopropane may reduce metabolic degradation) Moderate to high (e.g., Celecoxib’s sulfonamide group)

Research Findings and Limitations

  • Biological Activity : Pyrazole derivatives are often kinase inhibitors (e.g., JAK/STAT pathway), but the absence of functional group data (e.g., sulfonamides, phosphate mimics) makes target prediction speculative.
  • Evidence Gaps : The provided materials lack analytical data (e.g., IC50, pharmacokinetics) for the target compound, precluding direct comparison with analogues.

Biological Activity

N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, antitumor, and other pharmacological properties.

The molecular formula of the compound is C19H22F3N3O3SC_{19}H_{22}F_3N_3O_3S, with a molecular weight of 429.5 g/mol. It features a complex structure that includes a pyrazole ring and a dioxothiolan moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The synthesis pathway typically includes:

  • Formation of the pyrazole ring.
  • Introduction of the tert-butyl group.
  • Attachment of the dioxothiolan moiety.
  • Final assembly into the piperidine structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that related pyrazole derivatives possess antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .
CompoundActivity TypeTarget PathogenReference
Pyrazole Derivative AAntifungalCandida albicans
Pyrazole Derivative BAntifungalCryptococcus neoformans

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in cell growth and survival.

The biological activity is hypothesized to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
  • Modulation of the Unfolded Protein Response (UPR) : Some derivatives act as inhibitors of CHOP (C/EBP homologous protein), regulating the UPR and potentially reducing cellular stress responses linked to cancer progression .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
  • Antitumor Evaluation : In a study evaluating the cytotoxic effects on human cancer cell lines, certain pyrazole derivatives demonstrated significant inhibition of cell viability, suggesting potential as chemotherapeutic agents .

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